1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine
Description
1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine is a benzimidazole derivative characterized by a dimethylaminopropyl group at the N1 position and an amine group at the C2 position of the benzimidazole core. The compound’s synthesis likely involves carbodiimide-mediated coupling, as inferred from procedures for similar benzimidazole derivatives .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGUCOQJCAODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent groups at the N1 position, which critically modulate physicochemical and biological properties:
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Substituent : m-Tolyloxyethyl (aromatic ether).
- Properties : Enhanced steric hindrance from the tolyl group reduces conformational flexibility but promotes π-π stacking. The ether linkage increases polarity, contributing to a PSA of 62.3 Ų (similar to other benzimidazol-2-ylamines). This compound exhibits stability in diverse environments due to hydrogen-bonding and aromatic interactions .
1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine (PI-23481)
- Substituent : 2-Fluorobenzyl.
- Fluorine’s small size minimizes steric effects, allowing tighter binding in hydrophobic pockets .
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzoimidazol-2-amine
- Substituent: 4-Methoxyphenoxyethyl.
- Properties: The methoxy group improves solubility (logP = 3.29) while the phenoxy group facilitates π-π interactions. Its PSA is 62.3 Ų, comparable to the target compound .
1-Isopropyl-1H-imidazol-2-ylmethylamine derivatives
- Substituent : Isopropyl.
- Properties : Aliphatic substituents like isopropyl reduce polarity, increasing lipophilicity. Such derivatives are often explored for antimicrobial activity due to enhanced membrane penetration .
Biological Activity
1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to present an overview of its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core substituted with a dimethylaminopropyl group. The benzimidazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dimethylamino group enhances the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.06 - 8 |
| VRE | 0.25 - 2 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer effects . Benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including DNA interaction and apoptosis induction.
Case Studies
- In Vitro Studies : Research has demonstrated that benzimidazole derivatives can inhibit the growth of several cancer cell lines, including leukemia and breast cancer cells. For example, one study reported an IC50 value of approximately 3 µM for a related benzimidazole derivative against human leukemia cells .
- Mechanism of Action : The anticancer activity is thought to be mediated through the disruption of microtubule dynamics and interference with DNA replication processes. The structural modifications in the benzimidazole scaffold can significantly influence these activities, suggesting a structure-activity relationship that warrants further investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications in the side chains or the core structure can lead to variations in potency and selectivity:
- Dimethylamino Group : The presence of this group is crucial for enhancing antibacterial activity by improving membrane permeability.
- Chain Length Variations : Altering the length of the propyl chain has shown to affect the compound's interaction with bacterial membranes and its overall efficacy .
Future Directions
Given its promising biological activities, further research on this compound could focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicology in animal models.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents.
- Mechanistic Studies : Elucidating detailed pathways through which this compound exerts its effects on microbial and cancer cells.
Chemical Reactions Analysis
Reactivity and Key Reaction Pathways
The compound’s reactivity is governed by its benzimidazole core , primary amine , and tertiary dimethylamino group .
Nucleophilic Substitution
- The primary amine at position 2 participates in nucleophilic reactions.
- Example : Coupling with carboxylic acids or activated esters (e.g., using carbodiimides like EDC) to form amides .
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Amide Formation | EDC, DMF, RT | 1-(3-Dimethylaminopropyl)-1H-benzimidazol-2-ylamide derivatives | ~75–85% |
Alkylation and Quaternization
| Reaction Type | Reagents | Product | Stability | Source |
|---|---|---|---|---|
| Quaternization | Methyl iodide, MeOH | Quaternary ammonium salt | Stable in polar solvents |
Cyclization Reactions
- Benzimidazole derivatives are precursors for fused heterocycles. Thermal cyclization with triazines forms bi-benzimidazoles .
Palladium-Catalyzed Cross-Coupling
| Coupling Partner | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Bi-aryl benzimidazoles | Antibacterial agents |
Reductive Amination
| Carbonyl Compound | Reducing Agent | Product | Efficiency | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl derivative | >90% |
Antimicrobial Agents
- Example : Reaction with naphthalimide triazoles yields derivatives with MIC = 2 μg/mL against S. aureus .
| Derivative | Biological Activity | Key Structural Feature | Source |
|---|---|---|---|
| 2-Chlorobenzyl triazolium | Antifungal (MIC = 2–19 μg/mL) | Triazole-linked benzimidazole |
Anti-inflammatory Agents
| Derivative | Target | Selectivity Ratio (COX-2/COX-1) | Source |
|---|---|---|---|
| 5-[2-(Substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol | COX-2 | 4.5–6.1 |
Stability and Degradation
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures favor cyclization but may increase side reactions. |
| Solvent | Polar aprotic (DMF, DCM) | Enhances nucleophilicity of amines. |
| Catalyst | PPA or HCl | Acidic conditions promote imidazole ring formation . |
Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- LCMS : Determines molecular weight (e.g., m/z = 245 [M+H]⁺) and purity (>98% via retention time analysis) .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- XRD : Resolves crystal structure and confirms stereochemistry .
Methodological Note : Cross-validate NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic proton assignments .
How can statistical experimental design (e.g., factorial design) optimize reaction conditions for synthesizing this compound with high yield and purity?
Advanced Research Question
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. ethanol), and catalyst loading (1 eq. vs. 1.5 eq.).
- Response Variables : Yield (%) and purity (LCMS).
Q. Steps :
Screening : Identify dominant factors (e.g., temperature contributes 60% to yield variance).
Optimization : Use response surface methodology (RSM) to refine conditions (e.g., 105°C, DMF, 1.2 eq. catalyst).
Validation : Confirm reproducibility across 3 batches .
Outcome : Reduces experimental runs by 40% while achieving >85% yield and >97% purity .
What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can they be minimized?
Advanced Research Question
Byproduct Sources :
- N-Alkylation vs. C-Alkylation : Competing pathways in benzimidazole systems due to ambident nucleophilicity. For example, acyl chlorides may yield amides instead of desired amines if leaving groups (e.g., Cl⁻) are poorly displaced .
- Oxidation : Methyl groups on benzimidazole may oxidize to carbonyls under prolonged heating .
Q. Mitigation Strategies :
- Leaving Group Optimization : Use mesylates instead of chlorides for faster substitution.
- Inert Atmosphere : Prevents oxidation during high-temperature steps.
- Kinetic Control : Shorten reaction time (e.g., 6 hr vs. 18 hr) to limit side reactions .
How do computational chemistry models contribute to understanding reaction pathways and intermediate stability in the synthesis of this compound?
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map energy profiles for cyclization and alkylation steps. For example, identify a 15 kcal/mol barrier for imidazole ring closure .
- Frontier Orbital Analysis : Predict regioselectivity by comparing HOMO (nucleophile) and LUMO (electrophile) overlaps. Dimethylaminopropylamine’s HOMO preferentially attacks the benzimidazole’s C2 position .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity (e.g., ε = 37 for DMF) to stabilize transition states .
Integration : Combine computational predictions with high-throughput screening to prioritize synthetic routes .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Case Study : Discrepancy between observed LCMS (m/z = 260) and expected molecular ion (m/z = 245).
Hypothesis Testing :
- Isomerism : Check for tautomers (e.g., amine vs. imine forms).
- Adducts : Confirm if Na⁺/K⁺ adducts inflate m/z.
Advanced Techniques :
- HRMS : Resolve exact mass (e.g., 245.1521 vs. 245.1530).
- 2D NMR (COSY, NOESY) : Clarify through-space couplings (e.g., NOE between dimethylamino and benzimidazole protons) .
Resolution : Assign the m/z = 260 peak to a solvent adduct (e.g., DMF + H₂O) and validate with deuterated solvent controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
